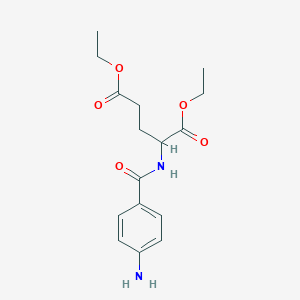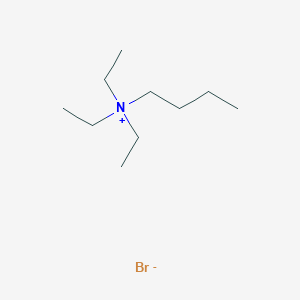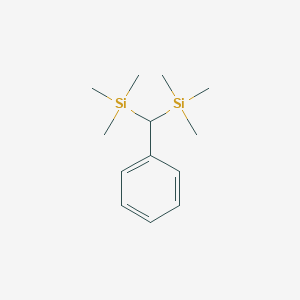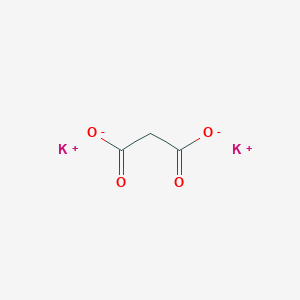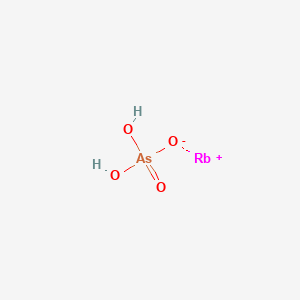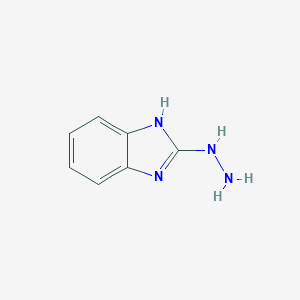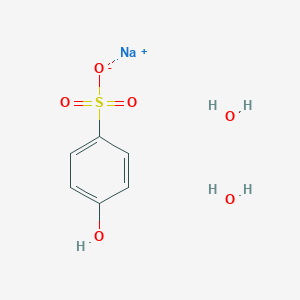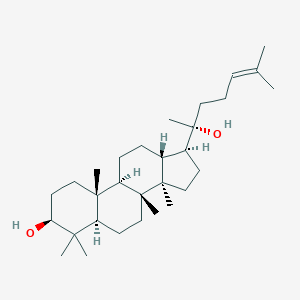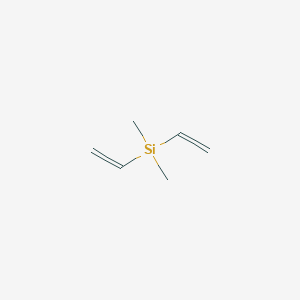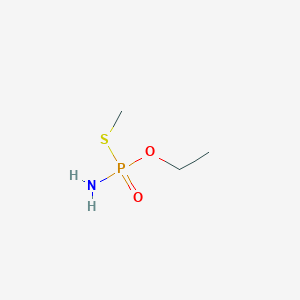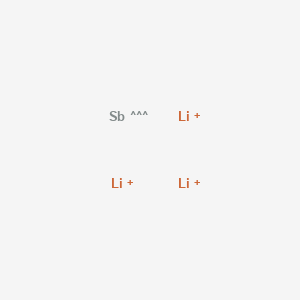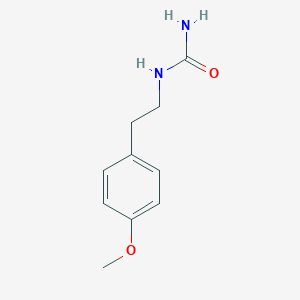
脲,(4-甲氧基苯乙基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, (4-methoxyphenethyl)-” is a chemical compound . It is a derivative of unsymmetrical ureas from substituted phenethylamines . Unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways, such as neurotransmission and neuromodulation .
Synthesis Analysis
The synthesis of unsymmetrical phenethylamine-based urea derivatives involves reactions in aqueous conditions. These reactions proceed to completion in the absence of base and under air at room temperature, allowing access to sensitive functional groups . A useful product functionalization, i.e., demethylation of 4-methoxyphenethylamine via BBr3, is also demonstrated to access the corresponding tyramine analogues .Molecular Structure Analysis
The molecular structure of “Urea, (4-methoxyphenethyl)-” was characterized with 1H NMR, 13C NMR, FT-IR, and elemental analysis . The molecular formula is C10H14N2O2.Chemical Reactions Analysis
The reactions involving in-situ generated imidazolide intermediate proceed to completion in the absence of base and under air at room temperature . This allows access to sensitive functional groups .科学研究应用
Medicinal Chemistry
Application Summary
Urea derivatives, including “[2-(4-methoxyphenyl)ethyl]urea”, have found applications in medicinal chemistry due to their drug-like properties . They have been explored for their antibacterial, antiviral, analgesic, and HDL elevating effects .
Methods of Application
The synthesis of these urea derivatives involves reactions in aqueous conditions, allowing access to sensitive functional groups . The reactions involve in-situ generated imidazolide intermediate and proceed to completion in the absence of base and under air at room temperature .
Results or Outcomes
The incorporation of phenethylamine, which is widely known as an active neurotransmitter in the human central nervous system, in urea-based derivatives furnishes potential cardiac myosin activators for the treatment of systolic heart failure . Urea-based derivatives have also been investigated for the treatment of Alzheimer’s disease and depression .
Anticancer Research
Application Summary
“[2-(4-methoxyphenyl)ethyl]urea” has been synthesized and investigated for its biological properties such as anticancer, antimicrobial, and antioxidant .
Methods of Application
The compound was synthesized and then analyzed for its in vitro anticancer activity on SH-SY5Y (human neuroblastoma), HeLa (human cervical cancer), and A549 (non-small cell lung carcinoma) cell lines using MTT, and LDH assays .
Results or Outcomes
The anticancer activity studies revealed that the unsymmetrical urea compound had remarkable activity against the tested cell lines, especially against the HeLa cell line with 50.61 μg/ml IC50 value . The compound was also analyzed for its antioxidant capacity by DPPH, ABTS, and CUPRAC methods .
Neurotransmission and Neuromodulation
Application Summary
“[2-(4-methoxyphenyl)ethyl]urea” has been reported to play a significant role in biological pathways such as neurotransmission and neuromodulation . Notably, urea-based scaffolds are increasingly employed in medicinal chemistry campaigns to engage key protein interactions owing to their tunable physicochemical and structural properties .
Methods of Application
The compound is synthesized and then used in various biological assays to determine its effects on neurotransmission and neuromodulation .
Results or Outcomes
A recent report demonstrates that the incorporation of phenethylamine, which is widely known as an active neurotransmitter in the human central nervous system, in urea-based derivatives furnishes potential cardiac myosin activators for the treatment of systolic heart failure .
Antiviral Research
Application Summary
Urea derivatives, including “[2-(4-methoxyphenyl)ethyl]urea”, have found applications in antiviral research . They have been explored for their potential antiviral properties .
Methods of Application
The compound is synthesized and then tested in vitro against various viral strains to determine its antiviral activity .
Results or Outcomes
While specific results for “[2-(4-methoxyphenyl)ethyl]urea” are not available, urea derivatives in general have shown promising results in antiviral research .
Antimicrobial Research
Application Summary
Urea derivatives, including “[2-(4-methoxyphenyl)ethyl]urea”, have found applications in antimicrobial research . They have been explored for their potential antimicrobial properties .
Methods of Application
The compound is synthesized and then tested in vitro against various microbial strains to determine its antimicrobial activity .
Results or Outcomes
While specific results for “[2-(4-methoxyphenyl)ethyl]urea” are not available, urea derivatives in general have shown promising results in antimicrobial research .
Antimalarial Research
Application Summary
Urea derivatives, including “[2-(4-methoxyphenyl)ethyl]urea”, have found applications in antimalarial research . They have been explored for their potential antimalarial properties .
Methods of Application
The compound is synthesized and then tested in vitro against various malarial strains to determine its antimalarial activity .
Results or Outcomes
While specific results for “[2-(4-methoxyphenyl)ethyl]urea” are not available, urea derivatives in general have shown promising results in antimalarial research .
安全和危害
属性
IUPAC Name |
2-(4-methoxyphenyl)ethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHATGJEFZCVSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159512 |
Source


|
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (4-methoxyphenethyl)- | |
CAS RN |
13576-85-7 |
Source


|
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

